5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a versatile scaffold for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate . This intermediate undergoes further cyclization and functionalization to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Triazoloquinazolines: These compounds also feature a triazoloquinazoline scaffold and have been explored for various medicinal applications.
Uniqueness
5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of multiple heterocyclic rings, which provides a versatile platform for chemical modifications and potential therapeutic applications. Its ability to inhibit COX-2 selectively makes it a promising candidate for anti-inflammatory drug development .
Properties
Molecular Formula |
C17H13N7S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-(imidazo[1,2-a]pyrimidin-2-ylmethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H13N7S/c1-11-19-15-13-5-2-3-6-14(13)21-17(24(15)22-11)25-10-12-9-23-8-4-7-18-16(23)20-12/h2-9H,10H2,1H3 |
InChI Key |
AVDWLKUCVZKGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CN5C=CC=NC5=N4 |
Origin of Product |
United States |
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